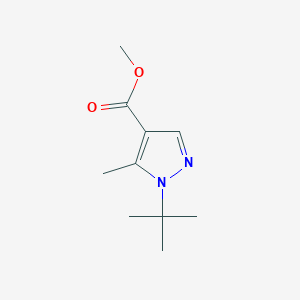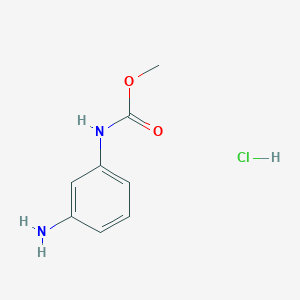![molecular formula C7H15NO B1422485 [1-(Methylamino)cyclopentyl]methanol CAS No. 1094072-11-3](/img/structure/B1422485.png)
[1-(Methylamino)cyclopentyl]methanol
Vue d'ensemble
Description
“[1-(Methylamino)cyclopentyl]methanol” is a chemical compound with the CAS Number: 1094072-11-3 . It has a molecular weight of 129.2 and its IUPAC name is [1-(methylamino)cyclopentyl]methanol . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for [1-(Methylamino)cyclopentyl]methanol is 1S/C7H15NO/c1-8-7(6-9)4-2-3-5-7/h8-9H,2-6H2,1H3 . This indicates that the compound has a cyclopentyl ring with a methylamino group and a methanol group attached to it.Physical And Chemical Properties Analysis
[1-(Methylamino)cyclopentyl]methanol is a powder . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Medicine
In the medical field, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. Its structure suggests it could be useful in the creation of cyclopentyl-derived medicinal compounds, which are often investigated for their analgesic and anti-inflammatory properties .
Agriculture
“[1-(Methylamino)cyclopentyl]methanol” may serve as a building block for agrochemicals. Its cyclopentyl ring, when functionalized appropriately, could lead to the development of new pesticides or plant growth regulators that help in increasing crop yield and protection .
Material Science
In material science, this compound’s utility might lie in polymer synthesis. The methanol group could potentially be involved in reactions leading to polymers or co-polymers, which could have applications in creating new materials with specific mechanical properties .
Environmental Science
This chemical could be used in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain contaminants could make it a candidate for use in degradation studies or as a standard in analytical methods .
Biochemistry
Biochemically, “[1-(Methylamino)cyclopentyl]methanol” could be of interest in enzyme-substrate interaction studies. It might act as a mimic or inhibitor of naturally occurring substrates in metabolic pathways, thus helping in understanding enzyme mechanisms .
Pharmacology
Pharmacologically, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It might be used to study absorption, distribution, metabolism, and excretion (ADME) profiles of cyclopentyl-based drugs .
Chemical Engineering
From a chemical engineering perspective, “[1-(Methylamino)cyclopentyl]methanol” could be important in process optimization. It might be used to develop more efficient synthetic routes or in the improvement of reaction conditions for industrial-scale chemical production .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a calibration standard in chromatography or mass spectrometry. Its unique structure could help in the precise quantification of complex mixtures or in the identification of unknown compounds .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral . It has the hazard statements H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
[1-(methylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-7(6-9)4-2-3-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUGMYIQYDOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylamino)cyclopentyl]methanol | |
CAS RN |
1094072-11-3 | |
| Record name | [1-(methylamino)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)







